Hydroxychlordene

Übersicht

Beschreibung

It is a derivative of chlordene, a component of the pesticide chlordaneThis compound is of interest due to its environmental persistence and potential biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxychlordene can be synthesized through the biotransformation of heptachlor by soil bacteria. This process involves the hydroxylation of heptachlor at the C1 position, resulting in the formation of this compound. The reaction conditions typically involve the use of specific bacterial strains capable of degrading heptachlor under aerobic conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable compound. its production can be facilitated through microbial treatment of heptachlor-contaminated soils, utilizing bacteria or fungi that can metabolize heptachlor into this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxychlordene undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form epoxides.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize this compound to its epoxide form.

Reduction: Reducing agents like sodium borohydride can be employed, although this is less typical.

Substitution: Nucleophilic reagents can facilitate substitution reactions, often under basic conditions.

Major Products Formed:

Epoxides: Formed through oxidation reactions.

Dechlorinated Products: Resulting from substitution reactions.

Hydroxy Derivatives: Produced through further hydroxylation.

Wissenschaftliche Forschungsanwendungen

Hydroxychlordene has several scientific research applications, including:

Environmental Chemistry: Studying the degradation pathways of organochlorine pesticides.

Bioremediation: Utilizing bacteria and fungi to degrade heptachlor and its metabolites in contaminated soils.

Toxicology: Investigating the toxic effects of this compound and its role in the persistence of organochlorine pesticides in the environment

Wirkmechanismus

The mechanism of action of hydroxychlordene involves its interaction with biological systems, primarily through its role as a metabolite of heptachlor. This compound can undergo further metabolic transformations, leading to the formation of less toxic compounds. The molecular targets and pathways involved include:

Hydroxylation: Conversion of heptachlor to this compound by bacterial enzymes.

Epoxidation: Formation of epoxides through oxidation reactions.

Dechlorination: Removal of chlorine atoms through microbial activity

Vergleich Mit ähnlichen Verbindungen

Hydroxychlordene is similar to other organochlorine compounds such as:

Heptachlor: The parent compound from which this compound is derived.

Chlordane: A related pesticide with similar chemical structure.

Heptachlor Epoxide: Another metabolite of heptachlor, formed through epoxidation.

Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the degradation of heptachlor. Unlike heptachlor epoxide, which is more persistent and toxic, this compound can be further metabolized into less harmful products .

Biologische Aktivität

Hydroxychlordene, a derivative of chlordane, is an organochlorine compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological activity of this compound, focusing on its toxicokinetics, metabolic pathways, and associated health risks, supported by case studies and research findings.

Toxicokinetics

This compound is primarily formed through the metabolic transformation of chlordane. The absorption and metabolism of this compound have been studied extensively in various animal models. In one study, the application of radiolabeled chlordane on the skin of monkeys showed that only 4.2% was absorbed after 24 hours . This low absorption rate indicates that while this compound can be metabolized from chlordane, its systemic availability may be limited.

The half-lives of chlordane and its metabolites vary significantly. For instance, the half-life for cis-chlordane is approximately 5.92 days, while nonachlor can persist for over 54 days . This persistence suggests that this compound may accumulate in biological systems, leading to prolonged exposure effects.

Metabolic Pathways

The metabolism of this compound involves several enzymatic pathways. The primary metabolic route begins with hydroxylation at position three of the molecule to form 3-hydroxychlordane, mediated by the microsomal mixed-function oxidase (MFO) system. Subsequent dehydration leads to the formation of 1,2-dichlorochlordene and other metabolites such as oxychlordane .

Another significant pathway involves dehydrochlorination to produce heptachlor, which can further metabolize into various hydroxylated derivatives. These metabolic processes are crucial for understanding how this compound behaves in biological systems and its potential toxicity .

Health Effects and Case Studies

The health implications of this compound exposure have been a subject of research due to its association with various cancers. Several studies have indicated a link between chlordane exposure (and by extension its metabolites like this compound) and increased risks of non-Hodgkin lymphoma and other cancers.

- Non-Hodgkin Lymphoma : A case-control study reported a consistent but modest increase in non-Hodgkin lymphoma risk among individuals exposed to chlordane .

- Lung Cancer : Research involving pesticide applicators indicated elevated mortality rates from lung cancer associated with chlordane exposure, although confidence intervals were not provided to confirm statistical significance .

- Prostate Cancer : Among Hispanic farm workers potentially exposed to heptachlor (a compound related to this compound), an increased risk of prostate cancer was observed .

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Absorption Rate | 4.2% from dermal exposure in monkeys |

| Half-Life | 5.92 days (cis-chlordane), up to 54 days (nonachlor) |

| Metabolic Pathways | Hydroxylation to form 3-hydroxychlordane; dehydrochlorination to heptachlor |

| Cancer Associations | Increased risk of non-Hodgkin lymphoma and lung cancer among exposed populations |

Eigenschaften

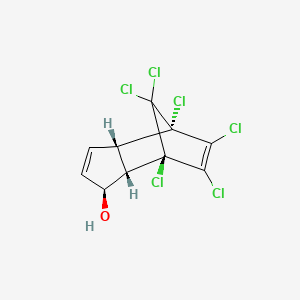

IUPAC Name |

(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCIPIEEBVRNY-LDSHLKOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030921 | |

| Record name | Hydroxychlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24009-05-0 | |

| Record name | Hydroxychlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLORDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.